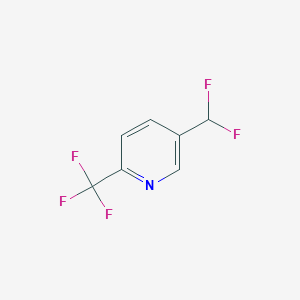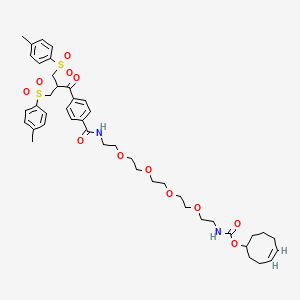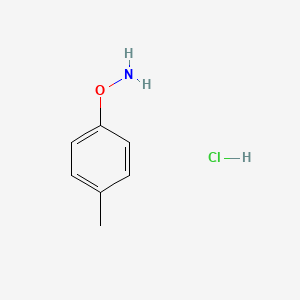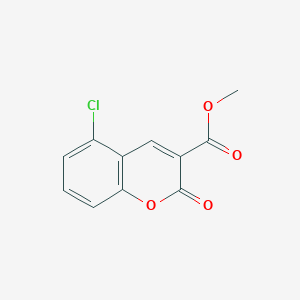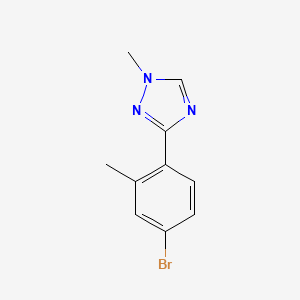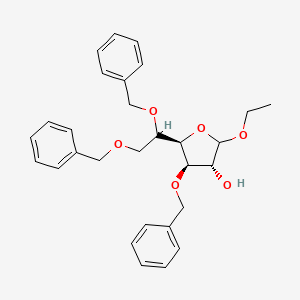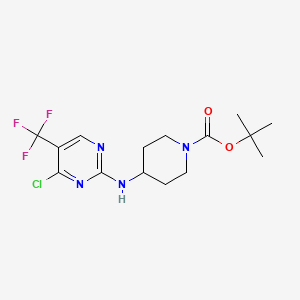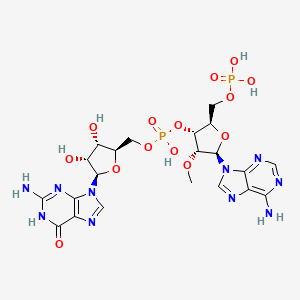
(2'OMe-5'P-A)pG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2’OMe-5’P-A)pG, also known as 2’-O-Methyl-5’-phosphoryladenosine-3’,5’-guanosine, is a synthetic nucleotide analog. It is primarily used in the field of molecular biology and biochemistry, particularly in the study of mRNA capping and RNA stability. The compound is known for its high purity and stability, making it a valuable tool in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’OMe-5’P-A)pG involves the chemical modification of nucleotides. The process typically starts with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the 2’-O-methyl group. The 5’-phosphate group is then added through phosphorylation reactions. The final step involves the coupling of adenosine and guanosine to form the desired compound. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2’OMe-5’P-A)pG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce large quantities of the compound. The production is carried out under strict quality control measures to ensure consistency and high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’OMe-5’P-A)pG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often to introduce new functional groups or labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 2’-O-methyl-5’-phosphoryladenosine-3’,5’-guanosine oxide, while substitution reactions can introduce fluorescent labels or other functional groups.
Applications De Recherche Scientifique
(2’OMe-5’P-A)pG has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide analogs and their chemical properties.
Biology: The compound is used to investigate mRNA capping, RNA stability, and the mechanisms of RNA processing.
Industry: The compound is used in the production of synthetic RNA molecules for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of (2’OMe-5’P-A)pG involves its incorporation into RNA molecules. The 2’-O-methyl group provides resistance to nucleolytic degradation, enhancing the stability of the RNA. The 5’-phosphate group plays a crucial role in the capping process, protecting the RNA from exonuclease activity and facilitating its recognition by the cellular machinery. The compound interacts with various molecular targets, including cap-binding proteins and enzymes involved in RNA processing.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2’OMe-5’P-G)pG: Another nucleotide analog with similar applications but different structural features.
(2’OMe-5’P-A)pU: A compound with uridine instead of guanosine, used in similar research applications.
(2’OMe-5’P-A)pC: A cytidine analog with comparable properties and uses.
Uniqueness
(2’OMe-5’P-A)pG is unique due to its specific combination of adenosine and guanosine, providing distinct advantages in terms of stability and functionality. Its high purity and resistance to degradation make it particularly valuable in RNA research and therapeutic development.
Propriétés
Formule moléculaire |
C21H28N10O14P2 |
|---|---|
Poids moléculaire |
706.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
XQBFQZRTNDQTOK-XPWFQUROSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
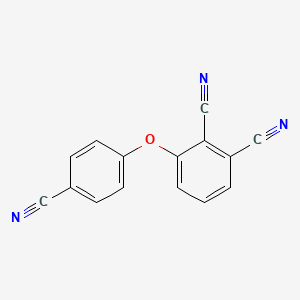
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
